3-oxo-2,3-dihydroisoquinoline-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-10(13)12-6-9(7)8/h1-4,6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZLKUMTAUGENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175272-54-4 | |
| Record name | 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinolines.
Scientific Research Applications
Scientific Research Applications of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile
This compound is a chemical compound with the molecular formula . It features a unique structure comprising an isoquinoline core, a carbonitrile group at the 8th position, and a keto group at the 3rd position. This compound is primarily utilized in scientific research for its diverse applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a crucial intermediate in synthesizing various heterocyclic compounds. It undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Oxidation: It can be oxidized to create more complex structures using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride () or lithium aluminum hydride ().
- Substitution: The nitrile group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic or acidic conditions.
Biology
The compound is actively studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that 8-hydroxyquinoline (8-HQ) derivatives, to which this compound is related, possess diverse biological activities and interact with targets in various ways, influencing a variety of biological pathways.
Medicine
Ongoing research explores the potential of this compound as a lead compound for drug development. In vitro cytotoxicity tests have shown that related compounds exhibit antiproliferative activities against several human tumor cell lines, including cisplatin-resistant ovarian carcinoma .
Industrial Applications
This compound is also used in developing dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure allows it to participate in multiple biochemical processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methoxy, hydroxyl, and formyl groups on aromatic rings enhance cytotoxicity in styryl-substituted analogs, while methyl groups in octahydroquinolines improve anti-inflammatory efficacy .
- Therapeutic Potential: The 8-cyano substituent in the target compound may offer unique steric or electronic effects for targeting enzymes like tubulin or cyclooxygenase, warranting further investigation .
Biological Activity
3-Oxo-2,3-dihydroisoquinoline-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₆N₂O, characterized by an isoquinoline structure with a carbonitrile group at the 8-position and a keto group at the 3-position. This configuration allows for various interactions with biological targets, making it a promising candidate for drug discovery.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Properties:
- Studies have demonstrated its potential as an anticancer agent. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, suggesting that it may interfere with critical cellular processes involved in tumor progression.
2. Enzyme Inhibition:
- The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease pathways. For instance, enzyme inhibition studies have indicated that it could modulate metabolic pathways relevant to cancer and other diseases.
3. Neuroprotective Effects:
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative disease models .
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. These methods typically involve multi-step reactions that utilize iminium intermediates or other organic transformations to achieve the desired product efficiently .
Example Synthesis Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Conc. H₂SO₄ (5 mol%), MeOH, reflux | 98% |
| 2 | ClCH₂CN (2 equiv.), conc. H₂SO₄ (1.3 equiv.), AcOH (3 equiv.), 0 °C to rt | Quantitative |
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Oxo-3,4-dihydroisoquinoline | Contains a keto group at position 1 | Anticancer activity |
| Isoquinoline derivatives | Basic isoquinoline structure | Various pharmacological activities |
| 2-Methyl-3-oxoisoquinoline | Methyl substitution at position 2 | Potentially altered activity profile |
The unique combination of functional groups and their positions in this compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.
Case Studies
Case Study: Anticancer Activity
In a study examining the anticancer properties of various isoquinoline derivatives, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
